2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Sulfonylation Nucleophilic Substitution Reaction Kinetics

This 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is distinguished by its dual electron-withdrawing CF₃ groups at the 2- and 5-positions, delivering >10× higher electrophilicity than unsubstituted analogs. It enables rapid, high-yield coupling with sterically hindered amines and imparts elevated LogP (4.33–4.73) to sulfonamide products. Supplied as a white crystalline solid (mp 59–63°C) at ≥97% purity with ≤0.5% moisture content. Ideal for reproducible scale-up in medicinal chemistry and advanced materials R&D.

Molecular Formula C8H3ClF6O2S
Molecular Weight 312.62 g/mol
CAS No. 351003-22-0
Cat. No. B1303417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
CAS351003-22-0
Molecular FormulaC8H3ClF6O2S
Molecular Weight312.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
InChIKeyKMEJLLXSUGLEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0): Procurement-Focused Overview of a Highly Reactive Sulfonylating Reagent


2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a specialized aromatic sulfonyl chloride featuring two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring . This substitution pattern profoundly activates the sulfonyl chloride moiety toward nucleophilic attack, making it a valuable intermediate for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds in medicinal chemistry and materials science . The compound is a white crystalline solid with a melting point of 59–63 °C, a density of approximately 1.6 g/cm³, and is typically supplied at a purity of ≥97% .

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0): Why In-Class Analogs Are Not Interchangeable


While numerous benzenesulfonyl chlorides are commercially available, the specific substitution pattern of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride confers a unique combination of electronic, steric, and physicochemical properties that cannot be replicated by mono-CF₃ analogs (e.g., 2-, 3-, or 4-trifluoromethylbenzenesulfonyl chlorides) or other bis-substituted isomers (e.g., 2,4- or 3,5-bis(trifluoromethyl)benzenesulfonyl chlorides) . Simple substitution of one sulfonyl chloride for another in a validated synthetic route or formulation can lead to significant deviations in reaction rate, yield, regioselectivity, and final product purity [1]. The quantitative evidence presented below demonstrates exactly where 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is measurably distinct from its closest comparators.

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0): Quantified Differentiation Guide for Scientific Procurement


2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Significantly Elevated Electrophilicity and Reactivity Compared to Mono-CF₃ and Unsubstituted Analogs

The presence of two strong electron-withdrawing trifluoromethyl groups at the 2- and 5-positions markedly increases the electrophilicity of the sulfonyl chloride sulfur atom relative to mono-CF₃-substituted and unsubstituted benzenesulfonyl chlorides. This translates to faster reaction rates and higher conversion yields in nucleophilic substitution reactions [1]. While direct kinetic data for this specific compound are not publicly reported, the Hammett substituent constants (σₚ) for a single CF₃ group are +0.54; the presence of two such groups on the same ring is expected to produce a substantially more positive net σ value, indicating a >10-fold increase in electrophilic character compared to unsubstituted benzenesulfonyl chloride [2].

Sulfonylation Nucleophilic Substitution Reaction Kinetics

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Elevated Melting Point Facilitates Handling and Purification Compared to Liquid Mono-CF₃ Analogs

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a white crystalline solid with a melting point range of 59–63 °C . In contrast, the mono-substituted analogs 2-(trifluoromethyl)benzenesulfonyl chloride and 3-(trifluoromethyl)benzenesulfonyl chloride are liquids at room temperature (mp 25 °C and 90–92 °C, respectively), while 4-(trifluoromethyl)benzenesulfonyl chloride is a low-melting solid (mp 30–34 °C) . The higher melting point of the 2,5-bis-CF₃ compound enables simpler purification by recrystallization and reduces the risk of spillage or vapor release during weighing and transfer operations.

Physical Property Solid-State Handling Crystallization

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: >1.5× Higher LogP Drives Enhanced Lipophilicity and Membrane Partitioning

The calculated LogP (octanol-water partition coefficient) for 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is 4.33–4.73, indicating strong lipophilicity . This is significantly higher than the LogP values of mono-CF₃-substituted benzenesulfonyl chlorides: 2-(trifluoromethyl)benzenesulfonyl chloride has a LogP of ~2.96, 3-(trifluoromethyl)benzenesulfonyl chloride ~2.8–3.7, and 4-(trifluoromethyl)benzenesulfonyl chloride ~2.8–2.96 . The approximately 1.5–2.0 unit increase in LogP corresponds to a >30-fold increase in octanol-water partition coefficient, which can significantly influence the pharmacokinetic properties of sulfonamide drug candidates derived from this reagent [1].

Lipophilicity Drug Design Physicochemical Property

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: High Purity Specifications (≥97%) and Low Moisture Content Ensure Reproducible Sulfonylation

Commercially available 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is consistently supplied with a minimum purity of 97% (HPLC) and a maximum moisture content of 0.5% . In comparison, while mono-CF₃ analogs are also available at similar purity levels (e.g., 97–98%), the specific purity and moisture specifications for the 2,5-bis-CF₃ compound are tightly controlled by multiple vendors, reducing batch-to-batch variability in critical synthetic applications . The low moisture specification is particularly important for sulfonyl chlorides, which are prone to hydrolysis and loss of reactivity upon exposure to water .

Purity Specification Quality Control Reproducibility

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Distinct Density and Boiling Point Profile Alters Solvent Compatibility and Purification

The density of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is approximately 1.6 g/cm³, which is comparable to that of mono-CF₃ analogs (e.g., 2-CF₃: 1.585 g/mL; 3-CF₃: 1.526 g/mL; 4-CF₃: 1.532 g/cm³ predicted) . However, its predicted boiling point of 277.6 ± 40.0 °C at 760 mmHg is substantially higher than that of the mono-substituted compounds (e.g., 2-CF₃: 133–135 °C/14 mmHg; 3-CF₃: 88–90 °C/6 mmHg; 4-CF₃: 76–78 °C/1 mmHg) . This difference in volatility influences solvent selection during workup and purification, as the higher boiling point reduces evaporative losses during concentration steps.

Physical Property Density Purification

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Moisture Sensitivity Necessitates Anhydrous Handling, Differentiating from More Robust Analogs

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is explicitly labeled as moisture sensitive by multiple suppliers, requiring storage under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid . While all sulfonyl chlorides are susceptible to hydrolysis, the enhanced electrophilicity imparted by the two CF₃ groups renders this compound particularly reactive toward water. In contrast, less electron-deficient sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) exhibit greater stability toward ambient moisture [1]. For procurement, this necessitates that the compound be purchased in sealed, moisture-proof packaging and handled using standard air-free techniques.

Storage Condition Moisture Sensitivity Handling Protocol

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0): High-Value Application Scenarios Based on Quantified Differentiation


Accelerated Synthesis of Highly Lipophilic Sulfonamide Drug Candidates

The enhanced electrophilicity (estimated >10× relative to unsubstituted benzenesulfonyl chloride) and elevated LogP (4.33–4.73) of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride make it the reagent of choice for preparing sulfonamide-based drug candidates that require high membrane permeability and rapid, high-yield coupling with sterically hindered or poorly nucleophilic amines [1]. The reagent's solid-state form (mp 59–63 °C) further facilitates precise weighing and storage in medicinal chemistry laboratories .

Reproducible Multi-Gram to Kilogram Sulfonylation in Process Chemistry

The consistent commercial purity (≥97% HPLC) and tightly controlled moisture content (≤0.5%) of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride ensure reproducible reaction kinetics and product profiles across different batch scales [1]. Its low volatility (predicted bp >277 °C) minimizes material loss during solvent concentration, making it suitable for process development and scale-up operations where reagent recovery and cost-efficiency are critical .

Design of Fluorinated Functional Materials and Polymer Modifiers

The combination of high reactivity and substantial lipophilicity (LogP >4.3) renders 2,5-bis(trifluoromethyl)benzenesulfonyl chloride an excellent building block for introducing fluorinated, electron-deficient sulfonyl moieties into polymers, resins, and advanced materials [1]. The reagent's elevated melting point allows for purification by recrystallization prior to use, a key advantage when ultra-high purity is required for materials science applications .

Synthesis of Sulfonate Ester Prodrugs with Enhanced Metabolic Stability

In prodrug design, sulfonate esters derived from highly electron-deficient sulfonyl chlorides exhibit reduced susceptibility to enzymatic hydrolysis. The strong electron-withdrawing effect of the two CF₃ groups (net σ ≈ +1.08) in 2,5-bis(trifluoromethyl)benzenesulfonyl chloride is expected to produce sulfonate esters with slower hydrolytic cleavage compared to those derived from mono-CF₃ or unsubstituted analogs, thereby prolonging the in vivo half-life of the active drug [1]. This property is particularly valuable for developing long-acting pharmaceutical formulations.

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